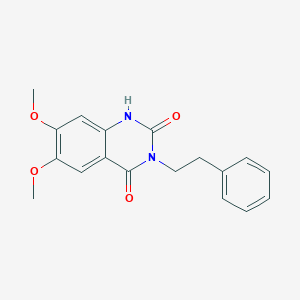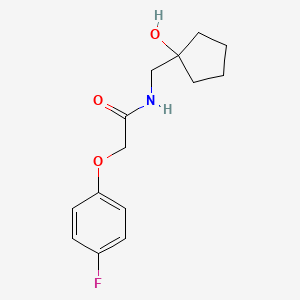
6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication. The compound also inhibits the activity of COX-2, an enzyme that is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It also decreases the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy.
实验室实验的优点和局限性
One of the major advantages of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is its potential therapeutic applications in various diseases. The compound can be easily synthesized in the laboratory and its purity can be confirmed using various analytical techniques. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione. One of the directions is to further investigate its antitumor activity and its potential use in cancer therapy. Another direction is to explore the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, more research can be conducted to understand the compound's mechanism of action and to identify potential targets for drug development. Finally, the development of more water-soluble derivatives of the compound can be explored to overcome its limitations in in vivo studies.
Conclusion:
In conclusion, 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has shown potential therapeutic applications in various scientific research studies. Its antitumor and anti-inflammatory properties, as well as its anticonvulsant activity, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
合成方法
The synthesis of 6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2-amino-5-methoxybenzoic acid with 2-phenylethyl bromide in the presence of potassium carbonate. The resulting intermediate is then subjected to cyclization with acetic anhydride to obtain the final product. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It also possesses anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as arthritis. Additionally, the compound has been shown to have anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
属性
IUPAC Name |
6,7-dimethoxy-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-10-13-14(11-16(15)24-2)19-18(22)20(17(13)21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANFEOXENKZIAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-(2-phenylethyl)quinazoline-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2407557.png)
![2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2407559.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)

![4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole](/img/structure/B2407564.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2407567.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)

